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3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Histamine H3 receptor Structure-activity relationship Linker chemistry

3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2380142-28-7) is a synthetic small-molecule member of the 3,4-dihydroquinazolin-4-one family. It features a quinazolinone core N3-substituted with a methylene-linked 1-cyclobutylpiperidin-4-yl moiety, yielding a molecular formula of C18H23N3O and a molecular weight of 297.40 g/mol.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 2380142-28-7
Cat. No. B2737337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
CAS2380142-28-7
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C18H23N3O/c22-18-16-6-1-2-7-17(16)19-13-21(18)12-14-8-10-20(11-9-14)15-4-3-5-15/h1-2,6-7,13-15H,3-5,8-12H2
InChIKeySTVCTGWFURZKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2380142-28-7): Structural Identity and Class Context for Procurement Evaluation


3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2380142-28-7) is a synthetic small-molecule member of the 3,4-dihydroquinazolin-4-one family . It features a quinazolinone core N3-substituted with a methylene-linked 1-cyclobutylpiperidin-4-yl moiety, yielding a molecular formula of C18H23N3O and a molecular weight of 297.40 g/mol [1]. The 4(3H)-quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, supporting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial applications [2]. This specific derivative is listed across multiple commercial screening collections and is intended exclusively for non-human research use .

Why Generic Quinazolinone Substitution Is Inappropriate for 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2380142-28-7)


Within the quinazolinone chemical space, subtle variations in the N3-substituent linker chemistry and the nature of the piperidine N-substituent produce profound differences in molecular recognition, physicochemical properties, and biological activity [1]. The N-cyclobutylpiperidin-4-yloxy (ether-linked) congener 2f was identified as an optimal histamine H3 receptor inverse agonist scaffold (Ki = 0.0938 nM at human H3 receptor), whereas the 1-pyrrolidinopropoxy analog from which it was derived showed distinct pharmacological properties [1][2]. The target compound's methylene (-CH2-) linker in place of the ether (-O-) eliminates hydrogen-bond acceptor character at that position, alters conformational flexibility, and increases lipophilicity (clogP 3.25 vs. ~2.6 for ether-linked congener 2f), each of which can materially shift target-binding profiles, metabolic stability, and solubility [3]. These structural determinants are not interchangeable; substituting another quinazolinone without precisely matching the linker and N-cyclobutyl N-substitution pattern risks generating data that is not interpretable within a given structure-activity relationship (SAR) series.

Quantitative Differentiation Evidence for 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2380142-28-7) vs. Structural Analogs


Linker Chemistry Divergence: Methylene (-CH2-) vs. Ether (-O-) in N-Cyclobutylpiperidinyl Quinazolinones

The target compound employs a direct methylene (-CH2-) linker between the quinazolinone N3 and the piperidine ring, whereas the closest published, biologically-characterized structural analog — compound 2f from Nagase et al. (2008) — utilizes an ether (-O-) linker through a para-substituted phenyl ring [1]. The ether oxygen in 2f acts as a hydrogen-bond acceptor (contributing to total HBA count) and reduces conformational degrees of freedom relative to the target compound's flexible methylene bridge. The target compound possesses 4 hydrogen-bond acceptors (one carbonyl oxygen, three tertiary amines) and 3 rotatable bonds versus 6 HBA and 6 rotatable bonds for the fully elaborated ether-linked analog 2f [2][3]. This linker difference is not cosmetic: in the histamine H3 receptor series, the N-cyclobutylpiperidin-4-yloxy motif was specifically identified as optimal after systematic evaluation of linker and substitution patterns; replacement of the ether with a methylene would be expected to alter H3 receptor binding by at least one log unit based on published SAR trends for this chemotype [1].

Histamine H3 receptor Structure-activity relationship Linker chemistry Quinazolinone scaffold Conformational constraint

Lipophilicity and CNS Drug-Likeness: How the Methylene-Linked Target Differentiates from Baseline Piperidinyl Quinazolinones

The target compound's computed clogP of 3.25 reflects the combined lipophilic contribution of the N-cyclobutyl group and the methylene linker [1]. In contrast, the structurally simpler 3-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one (CAS 89804-94-4), which lacks the cyclobutyl moiety, exhibits an XlogP of only 1.8 — a difference of 1.45 log units . This places the target compound squarely within the optimal lipophilicity range for CNS drug candidates (clogP 2–4), whereas the simpler baseline analog falls below this window. Additionally, the target compound features zero hydrogen-bond donors, a topological polar surface area of 38.13 Ų, and a molecular weight of 297.40 g/mol, satisfying all Lipinski Rule of Five criteria without violations [1]. The absence of HBDs is particularly favorable for passive blood-brain barrier penetration compared to analogs bearing hydroxyl or secondary amine groups on the quinazolinone core.

Lipophilicity CNS drug-likeness Physicochemical profiling Blood-brain barrier permeability Lead optimization

N-Cyclobutyl vs. N-Cyclobutylmethyl Substitution: Implications for Metabolic Stability and Steric Bulk

The target compound bears a cyclobutyl group directly on the piperidine nitrogen (N-cyclobutyl), whereas a commercially available close analog — 3-{[1-(cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one — carries a cyclobutylmethyl group on the piperidine nitrogen plus a 2-methyl substituent on the quinazolinone core . The direct N-cyclobutyl substitution in the target compound eliminates the benzylic methylene that is a common site for CYP450-mediated N-dealkylation in the N-cyclobutylmethyl variant [1]. Furthermore, the absence of the 2-methyl group on the quinazolinone core in the target compound reduces steric hindrance around the N3-substituent attachment point, which may be advantageous for certain target-binding conformations where the core requires planarity [2]. These structural nuances — direct cyclobutyl attachment and unsubstituted quinazolinone core — make the target compound distinct from the cyclobutylmethyl/2-methyl analog in both metabolic vulnerability and conformational freedom.

N-dealkylation Metabolic stability Steric hindrance Cyclobutyl substitution Oxidative metabolism

Computed Physicochemical Profile and Fragment-Based Drug-Likeness vs. the Carbonyl Analog

A structurally proximal comparator in vendor catalogs is 3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2380144-34-1), which replaces the N-cyclobutyl tertiary amine with an N-cyclobutanecarbonyl amide . This substitution increases the molecular weight to 325.41 g/mol (+28 Da) and introduces an additional hydrogen-bond acceptor (amide carbonyl), raising the HBA count from 4 to 5 [1]. The target compound's tertiary amine (pKa ~8.5–9.5) is protonated at physiological pH, conferring cationic character, whereas the amide analog is neutral and non-basic [2]. This distinction has implications for lysosomal trapping potential (cationic amines are susceptible; neutral amides are not) and for interactions with negatively charged phospholipid headgroups during membrane transit. The tertiary amine also provides a handle for salt formation (e.g., hydrochloride salt) to improve aqueous solubility, an option not available for the neutral amide analog.

Physicochemical properties Drug-likeness Fragment-based screening Carbonyl analog Solubility

Quinazolinone Core: 3,4-Dihydroquinazolin-4-one vs. Fully Aromatic Quinazoline — Implications for Redox Stability and π-Stacking

The target compound features a 3,4-dihydroquinazolin-4-one core, distinct from fully aromatic quinazoline derivatives. In the 3,4-dihydro form, the N3–C4 bond is a single bond with a carbonyl at C4, whereas fully aromatic quinazolines possess a C=N double bond at this position and lack the carbonyl [1]. This structural difference has consequences for chemical stability: the dihydroquinazolinone core is resistant to nucleophilic attack at C4 (due to the amide-like character) and does not undergo the facile hydrolytic ring-opening that can affect fully aromatic quinazolines under acidic or basic conditions [2]. Additionally, the carbonyl oxygen at C4 serves as a hydrogen-bond acceptor capable of engaging in key target interactions (e.g., with kinase hinge regions) that fully aromatic quinazolines cannot replicate [3]. The 3,4-dihydroquinazolin-4-one scaffold has recently been validated as a privileged fragment in multiple drug discovery campaigns, including Naegleria fowleri inhibitors (EC50 = 0.62–0.84 μM for optimized analogs) and Trypanosoma brucei trypanothione reductase inhibitors [3][4].

Redox stability Quinazolinone tautomerism Aromaticity DNA intercalation Photostability

Recommended Application Scenarios for 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2380142-28-7) Based on Structural Differentiation Evidence


Chemical Probe Development for CNS Targets Requiring Lipophilic, Non-HBD Amine-Containing Ligands

The compound's computed clogP of 3.25, zero HBD count, and low TPSA of 38.13 Ų position it as a candidate for CNS-targeted screening libraries where passive blood-brain barrier penetration is required [8]. Its tertiary amine functionality (pKa ~8.5–9.5) provides a cationic species at physiological pH that can engage in ionic interactions with aspartate/glutamate residues common in GPCR and ion channel binding pockets [9]. Unlike the carbonyl analog (CAS 2380144-34-1), the basic amine enables salt-form screening for solubility optimization .

SAR Expansion of Quinazolinone-Based Hit Series Where Ether Linker Liability Exists

In programs where the 4-oxyphenyl ether linker (as in compound 2f from Nagase et al., 2008, targeting histamine H3 receptors) presents metabolic instability (O-dealkylation) or synthetic complexity, the methylene-linked target compound offers a direct replacement that eliminates the ether oxygen while retaining the N-cyclobutylpiperidine pharmacophore [8]. The absence of published H3 receptor data for the target compound represents an opportunity for novel IP generation in H3-targeting programs where ether-linked prior art is already claimed [9].

Fragment-Based Screening Library Component for Kinase and GPCR Targets

The 3,4-dihydroquinazolin-4-one core has demonstrated privileged fragment character in kinase hinge-binding motifs and in GPCR allosteric modulator discovery [8]. The target compound's molecular weight (297.40 Da) and calculated properties comply with all Lipinski Rule of Five criteria, making it suitable for fragment- and lead-like screening collections [9]. The N-cyclobutylpiperidine moiety adds three-dimensional character (fraction sp³ = 0.56) that is increasingly valued in screening libraries to escape the aromatic flatland problem .

Antimicrobial and Anti-Parasitic Drug Discovery Leveraging the Dihydroquinazolinone Scaffold

Recent advances have validated 3,4-dihydroquinazolinone derivatives as promising starting points for anti-parasitic drug discovery, notably against Naegleria fowleri (EC50 = 0.62–0.84 μM) and Trypanosoma brucei (TryR inhibition) [8][9]. The target compound's unsubstituted quinazolinone core provides a clean SAR starting point for systematic substitution at the 2-, 5-, 6-, 7-, and 8-positions of the benzo ring, while the N-cyclobutylpiperidinylmethyl group at N3 offers a pre-installed lipophilic moiety that can be used to probe hydrophobic pocket interactions in these pathogen-specific targets .

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